molecular formula C22H20N2O2 B2753634 N-Methyl-1-((1-naphthyl)acetyl)indoline-2-carboxamide CAS No. 1100789-92-1

N-Methyl-1-((1-naphthyl)acetyl)indoline-2-carboxamide

Cat. No. B2753634
CAS RN: 1100789-92-1
M. Wt: 344.414
InChI Key: UOBWQCPKDHGZEQ-UHFFFAOYSA-N
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Description

“N-Methyl-1-((1-naphthyl)acetyl)indoline-2-carboxamide” is a derivative of indole, a significant heterocyclic system in natural products and drugs . Indole derivatives have been the focus of many researchers in the study of pharmaceutical compounds for many years . The presence of a carboxamide moiety at positions 2 and 3 gives unique inhibitory properties to these compounds .


Synthesis Analysis

The synthesis of indole derivatives like “N-Methyl-1-((1-naphthyl)acetyl)indoline-2-carboxamide” often involves a Fischer indolisation–indole N-alkylation sequence . This procedure is very rapid, operationally straightforward, generally high yielding, and draws upon readily available building blocks (aryl hydrazines, ketones, alkyl halides) to generate densely substituted indole products .


Molecular Structure Analysis

The indole compound is classified in the family of heterocyclic organic compounds. The indole skeleton has a benzene ring fused to a pyrrole ring . According to the numbering order of the indole molecule, the indole molecule has seven positions to accommodate different substitutions .


Chemical Reactions Analysis

The combination of Fischer indole synthesis and indole N-alkylation is inherently geared towards successful application as a rapid one-pot process for two principal reasons: (i) Fischer indolisation and indole N-alkylation are robust, clean, high-yielding processes which generate minimal quantities of by-products or leftovers, hence are ideal within one-pot, multicomponent reaction cascades; (ii) indole N-alkylation is rapid (commonly < 1 hour) and whilst Fischer indolisation displays more varied reaction rate, use of microwave irradiation often leads to short reaction times (<10 minutes) .

Scientific Research Applications

Photophysical Studies and Fluorescent Probes

Research has shown the development and photophysical studies of new fluorescent indole derivatives obtained from β-brominated dehydroamino acids. These compounds, through a sequential Suzuki-Miyaura cross-coupling reaction followed by metal-assisted intramolecular cyclisation, exhibit high fluorescence quantum yields and sensitivity in their fluorescence emission to solvent polarity. These properties indicate their potential as fluorescent probes for various scientific applications (Pereira et al., 2010).

Synthesis and Chemical Reactions

A study demonstrated the Me2AlCl-mediated carboxylation, ethoxycarbonylation, and carbamoylation of indoles, highlighting the versatility of indole derivatives in chemical synthesis. This research underscores the potential of N-Methyl-1-((1-naphthyl)acetyl)indoline-2-carboxamide in various synthetic applications, including the production of indole-3-carboxylic acids and their derivatives through reactions under CO2 pressure (Nemoto et al., 2016).

Conformational Analysis

The conformational preferences of proline analogues with a fused benzene ring, such as indoline-2-carboxylic acid derivatives, have been investigated to understand their behavior in peptides and proteins. This research offers insights into the structural and conformational properties of N-Methyl-1-((1-naphthyl)acetyl)indoline-2-carboxamide, potentially impacting its role in biological systems and material science (Warren et al., 2010).

Mechanism of Action

The presence of a carboxamide moiety in indole derivatives causes hydrogen bonds with a variety of enzymes and proteins, which in many cases, inhibits their activity .

Future Directions

It is hoped that indole scaffolds will be tested in the future for maximum activity in pharmacological compounds . The continued development of routes towards indoles has been a central theme in organic synthesis over the last century, in keeping with their importance .

properties

IUPAC Name

N-methyl-1-(2-naphthalen-1-ylacetyl)-2,3-dihydroindole-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20N2O2/c1-23-22(26)20-13-17-8-3-5-12-19(17)24(20)21(25)14-16-10-6-9-15-7-2-4-11-18(15)16/h2-12,20H,13-14H2,1H3,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UOBWQCPKDHGZEQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)C1CC2=CC=CC=C2N1C(=O)CC3=CC=CC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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